molecular formula C14H13Cl2NO B3036769 5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol CAS No. 400078-57-1

5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol

Cat. No.: B3036769
CAS No.: 400078-57-1
M. Wt: 282.2 g/mol
InChI Key: GHIDZVFAHLFUJK-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol is an organic compound characterized by its unique structure, which includes a dichlorobenzyl group attached to a pyridinol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol typically involves the reaction of 2,4-dichlorobenzyl chloride with 4,6-dimethyl-2-pyridinol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of enzymes and disruption of cellular processes. For example, it may inhibit cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), leading to anti-inflammatory and anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol is unique due to its specific combination of a dichlorobenzyl group and a pyridinol ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-8-5-14(18)17-9(2)12(8)6-10-3-4-11(15)7-13(10)16/h3-5,7H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIDZVFAHLFUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1CC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321437
Record name 5-[(2,4-dichlorophenyl)methyl]-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400078-57-1
Record name 5-[(2,4-dichlorophenyl)methyl]-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol
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5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol
Reactant of Route 3
5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol
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5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol
Reactant of Route 5
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5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol
Reactant of Route 6
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5-(2,4-Dichlorobenzyl)-4,6-dimethyl-2-pyridinol

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